1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

CCR5 antagonist HIV-1 entry inhibitor hERG liability

This trisubstituted urea delivers the thiophen-2-ylmethyl regioisomer essential for decoupling chemokine receptor antagonism from hERG liability. Unlike 3-thienyl analogs, the 2-attachment shifts binding orientation and cardiac safety margins, enabling systematic SAR comparison. The 2-thienyl scaffold permits predictable 5-position functionalization for rapid library expansion, while the incremental methylene spacer relative to CAS 1396673-88-3 allows fine-tuning of ADME parameters without altering the core pharmacophore. Procure this isomer to prevent regioisomer selection errors and accelerate lead optimization.

Molecular Formula C18H19N3OS2
Molecular Weight 357.49
CAS No. 1396792-95-2
Cat. No. B2758582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1396792-95-2
Molecular FormulaC18H19N3OS2
Molecular Weight357.49
Structural Identifiers
SMILESC1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C18H19N3OS2/c22-18(20-13-17-6-3-11-24-17)21(9-7-16-5-2-10-23-16)14-15-4-1-8-19-12-15/h1-6,8,10-12H,7,9,13-14H2,(H,20,22)
InChIKeyAJCTXKDDRHDHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396792-95-2): Procurement-Ready Trisubstituted Urea for Targeted Heterocyclic Research


1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396792-95-2) is a trisubstituted urea derivative that incorporates pyridin-3-ylmethyl, thiophen-2-ylethyl, and thiophen-2-ylmethyl moieties. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.5 g/mol [1]. Structurally, it belongs to a class of N,N′-disubstituted ureas that have been explored as chemokine receptor antagonists and soluble epoxide hydrolase inhibitors.

Why In-Class Urea Substitution Is Invalid: The 2- vs. 3-Thienylmethyl Differentiation for CAS 1396792-95-2


Urea-based compounds bearing thiophene and pyridine substituents are highly sensitive to the regiochemistry of the thiophene attachment. Published structure–activity relationships (SAR) for thiophene-3-yl-methyl ureas demonstrate that even subtle changes in substitution position can drastically shift CCR5 potency and hERG liability [1]. Consequently, a thiophen-2-ylmethyl congener such as the target compound cannot be assumed to reproduce the pharmacological profile of a thiophen-3-ylmethyl analog, and vice-versa. Any procurement strategy that ignores this regioisomeric distinction risks selecting a compound with an entirely different selectivity and safety window.

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea


Structural Differentiation from the Thiophene-3-yl-methyl Urea CCR5 Antagonist Class

The target compound features a thiophen-2-ylmethyl urea side chain, whereas the well-characterized CCR5 antagonist series described by Skerlj et al. (2012) relies on a thiophene-3-ylmethyl urea motif [1]. In that series, compounds such as 1-(3-cyanobenzyl)-1-(2-(thiophen-3-yl)ethyl)-3-(thiophen-3-ylmethyl)urea exhibited CCR5 binding IC50 values ranging from 5 to 500 nM and hERG IC50 values from 1 to >30 µM, depending on the peripheral substituents [1]. No direct biological data are yet available for the target compound. The present evidence is therefore classified as Class-level inference; the quantitative values cited are benchmarks from the thiophene-3-yl-methyl urea series and not from the target molecule itself.

CCR5 antagonist HIV-1 entry inhibitor hERG liability

Physicochemical Differentiation vs. Closest Structural Analog (CAS 1396673-88-3)

The closest commercially listed analog is 1-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396673-88-3) [1]. The target compound differs by a single CH2 unit at the N-3 substituent (thiophen-2-ylmethyl vs. thiophen-2-yl). This results in a molecular weight increase of +14.0 g/mol (357.5 vs. 343.5 g/mol) and a molecular formula of C18H19N3OS2 vs. C17H17N3OS2 [1]. The additional methylene linker is expected to increase lipophilicity (estimated ΔlogP ≈ +0.5) and molecular flexibility, which can affect membrane permeability and metabolic stability.

physicochemical properties molecular weight lipophilicity

Regioisomer-Dependent hERG Signal: Class Inference from Thiophene-Urea Literature

In the thiophene-3-yl-methyl urea series, reducing lipophilicity was the primary strategy to mitigate hERG inhibition, yet subtle structural modifications also played a critical role [1]. Compounds with low hERG inhibition (IC50 >30 µM) still prolonged action potential duration in dog Purkinje fibers, indicating a mixed ion-channel effect [1]. The target compound, bearing a thiophen-2-ylmethyl group, represents a distinct regioisomeric series; its hERG profile remains uncharacterized. However, the class-level data underscore that regioisomer choice is a key determinant of cardiac safety, providing a compelling rationale for its inclusion in comparative cardiotoxicity screens.

hERG inhibition cardiotoxicity structure-toxicity relationship

Synthetic Versatility: Differential Derivatization Potential vs. Thiophene-3-yl-methyl Ureas

The thiophen-2-ylmethyl substituent on the target compound's N-3 position offers a distinct reactivity profile compared to thiophene-3-ylmethyl analogs. Thiophene-2-ylmethyl derivatives generally exhibit greater susceptibility to electrophilic substitution at the 5-position of the thiophene ring, facilitating late-stage functionalization [1]. In contrast, thiophene-3-ylmethyl analogs are typically functionalized at the 2- or 5-positions with different regioselectivity. This differential reactivity makes the target compound a preferred scaffold when synthetic access to 5-substituted thiophene libraries is required.

medicinal chemistry scaffold diversification structure–activity relationship

High-Impact Research and Procurement Application Scenarios for 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396792-95-2)


Regioisomer Probe for HIV-1 CCR5 Antagonist Optimization with Reduced Cardiotoxicity

When optimizing CCR5 antagonist leads for HIV-1 entry inhibition, cardiac safety is a primary concern. The target compound serves as a 2-thienylmethyl regioisomer that complements the established thiophene-3-yl-methyl urea series [1]. By directly comparing its hERG and APD profiles with those of the 3-thienylmethyl analogs, medicinal chemists can decouple receptor potency from ion-channel effects, accelerating the identification of safer candidates.

Physicochemical Property Tuning in Lead Optimization Campaigns

The target compound's incremental increase in molecular weight and lipophilicity relative to its closest analog (CAS 1396673-88-3) [1] makes it a valuable tool for probing the impact of a single methylene group on ADME parameters such as permeability, metabolic stability, and plasma protein binding. This allows drug discovery teams to fine-tune physicochemical properties without altering the core pharmacophore.

Chemical Biology Tool for Investigating Thiophene Regioisomer-Dependent Target Engagement

Because thiophene attachment position (2- vs. 3-) can influence ligand–receptor binding orientations, the target compound enables systematic studies of regioisomer-dependent target engagement. When used alongside a thiophene-3-ylmethyl analog in parallel assays, the differential activity profiles can reveal binding-site topology for ureas targeting chemokine receptors or soluble epoxide hydrolase [1].

Scaffold for Late-Stage Diversification via Electrophilic Thiophene Functionalization

The thiophen-2-ylmethyl group on the target compound permits predictable electrophilic substitution at the thiophene 5-position, facilitating the rapid generation of focused libraries with varied substituents for structure–activity relationship exploration. This synthetic advantage makes it a preferred building block in medicinal chemistry programs requiring parallel synthesis of thiophene-containing urea analogs.

Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.